5-Acetyl-2,4-dichlorobenzene-1-sulfonamide is an organic compound with the molecular formula . This compound features a benzene ring substituted with acetyl, dichloro, and sulfonamide functional groups, making it significant in various chemical and industrial applications due to its unique reactivity and properties. It is primarily utilized in chemical synthesis and pharmaceutical research, particularly for developing biologically active compounds .
5-Acetyl-2,4-dichlorobenzene-1-sulfonamide belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group. It is also classified as an aromatic compound due to its benzene ring structure. The presence of multiple functional groups contributes to its classification as a versatile building block in organic synthesis.
The synthesis of 5-acetyl-2,4-dichlorobenzene-1-sulfonamide typically follows a multi-step synthetic route:
The molecular structure of 5-acetyl-2,4-dichlorobenzene-1-sulfonamide can be represented as follows:
The compound features a benzene ring with two chlorine atoms at positions 2 and 4, an acetyl group at position 5, and a sulfonamide group attached to the benzene ring .
The compound has a molecular weight of approximately 228.12 g/mol. Its structural complexity allows for various interactions with biological systems and other chemical entities.
5-Acetyl-2,4-dichlorobenzene-1-sulfonamide participates in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-acetyl-2,4-dichlorobenzene-1-sulfonamide primarily involves its interactions with biological targets such as enzymes or receptors due to its functional groups. The sulfonamide moiety is known for its ability to mimic para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis by competing with PABA for binding sites on dihydropteroate synthase.
This inhibition leads to reduced bacterial growth and proliferation, making it a valuable compound in antimicrobial applications .
5-Acetyl-2,4-dichlorobenzene-1-sulfonamide is typically found as a solid powder at room temperature. It has a melting point that varies depending on purity but generally falls within standard ranges for similar compounds.
The compound exhibits moderate solubility in polar solvents due to the presence of the sulfonamide group while being less soluble in non-polar solvents due to its aromatic nature. Its stability under various conditions makes it suitable for diverse applications in organic synthesis .
5-Acetyl-2,4-dichlorobenzene-1-sulfonamide has several scientific uses:
5-Acetyl-2,4-dichlorobenzene-1-sulfonamide represents a structurally specialized benzenesulfonamide derivative. Its systematic IUPAC name, 5-acetyl-2,4-dichlorobenzenesulfonamide, explicitly defines the positions of its key substituents: a sulfonamide group (–SO₂NH₂) at position 1, chlorine atoms at ortho (C2) and para (C4) positions relative to the sulfonamide, and an acetyl moiety (–COCH₃) at the meta position (C5) [1] [3] [8]. The molecular formula is C₈H₇Cl₂NO₃S, corresponding to a molecular weight of 268.12 g/mol. Its canonical SMILES notation (CC(=O)C₁=CC(=C(C=C₁Cl)Cl)S(=O)(=O)N) and InChIKey (SACDLDIMGQGNIK-UHFFFAOYSA-N) provide unambiguous descriptors for chemical databases and computational studies [1] [8]. The CAS registry number 62971-62-4 uniquely identifies it in chemical inventories. Structurally, it belongs to the dichlorinated acetophenone-sulfonamide class, characterized by the convergence of three pharmacophoric elements: the sulfonamide zinc-binding group (ZBG), halogenated aryl ring, and ketone functionality. This architecture enables distinct electronic and steric properties compared to simpler sulfonamides, as the acetyl group introduces a hydrogen-bond acceptor site, while chlorine atoms enhance lipophilicity and influence ring electronics [4] [6] [10].
Table 1: Key Identifiers of 5-Acetyl-2,4-dichlorobenzene-1-sulfonamide
Property | Value |
---|---|
Systematic Name | 5-Acetyl-2,4-dichlorobenzenesulfonamide |
CAS No. | 62971-62-4 |
Molecular Formula | C₈H₇Cl₂NO₃S |
Molecular Weight | 268.12 g/mol |
SMILES | CC(=O)C₁=CC(=C(C=C₁Cl)Cl)S(=O)(=O)N |
InChIKey | SACDLDIMGQGNIK-UHFFFAOYSA-N |
Classification | Dichlorinated Acetophenone-Sulfonamide |
The discovery of sulfonamides as antibacterial agents began with Gerhard Domagk’s 1932 observation that the azo dye Prontosil (sulfamidochrysoidine) conferred protection against streptococcal infections in vivo. Subsequent work revealed that Prontosil acted as a prodrug, metabolically reduced to the active principle sulfanilamide (4-aminobenzenesulfonamide) [5] [7] [9]. This foundational compound established the necessity of an unsubstituted aniline moiety (para-amine) for antibacterial activity via dihydropteroate synthase inhibition. However, the emergence of resistance and toxicity limitations spurred structural diversification.
The introduction of halogen atoms, particularly chlorine, into the benzenesulfonamide scaffold marked a strategic evolution aimed at enhancing pharmacokinetic properties and target affinity. Chlorination increased lipophilicity, improving membrane penetration and altering electron distribution across the aromatic ring. Early dichlorinated derivatives like sulfadiazine demonstrated expanded antimicrobial spectra and clinical utility. Concurrently, the addition of carbonyl-containing substituents, such as the acetyl group in 5-acetyl-2,4-dichlorobenzene-1-sulfonamide, emerged from structure-activity relationship (SAR) studies indicating that electron-withdrawing meta-substituents could fine-tune sulfonamide reactivity without compromising the essential aniline pharmacophore [5] [7] [9]. This innovation aligned with broader medicinal chemistry efforts to exploit halogen bonding and steric effects for selective enzyme inhibition, particularly against carbonic anhydrases (CAs).
Substituted benzenesulfonamides transcend their historical antibacterial role, demonstrating significant therapeutic versatility. Their capacity to act as potent inhibitors of carbonic anhydrases (CAs)—zinc metalloenzymes catalyzing CO₂ hydration—underpins applications in glaucoma (e.g., acetazolamide), diuresis (e.g., furosemide), epilepsy, and osteoporosis [2] [6] [7]. The inhibitory efficacy hinges on the deprotonated sulfonamide nitrogen coordinating the active-site zinc ion, a mechanism conserved across α-CA isoforms.
5-Acetyl-2,4-dichlorobenzene-1-sulfonamide exemplifies a diversely substituted benzenesulfonamide with optimized steric and electronic features for CA inhibition. The dichloro pattern imposes torsional constraints and enhances ring electron deficiency, strengthening zinc coordination. Crucially, the acetyl moiety at C5 extends into the enzyme’s hydrophobic pocket, forming van der Waals interactions with residues like Leu198 or Phe131 (in human CA II), thereby augmenting binding affinity and selectivity [6] [10]. Recent studies confirm its potency against bacterial β-CAs, such as Escherichia coli CynT2, with inhibition constants (Kᵢ) in the nanomolar range (82–97 nM) [2]. This activity is pharmacologically significant given CynT2’s essential role in bacterial CO₂ metabolism and survival at atmospheric conditions, positioning dichlorinated-acetyl sulfonamides as templates for novel anti-infectives targeting bacterial CA isoforms.
Table 2: Carbonic Anhydrase Isoform Inhibition by Selected Sulfonamides
Compound | Target CA Isoform | Inhibition Constant (Kᵢ) | Significance |
---|---|---|---|
5-Acetyl-2,4-dichloro-sulfonamide | E. coli CynT2 (β-CA) | 82–97 nM | Disrupts bacterial CO₂ cycling |
Acetazolamide | Human CA II (α-CA) | 12 nM | Glaucoma management |
Sulpiride | E. coli CynT2 (β-CA) | 97 nM | Clinically used inhibitor |
Primary Benzenesulfonamide | Human CA I (α-CA) | 86 nM | Non-selective reference compound |
Despite its promising biochemical profile, 5-acetyl-2,4-dichlorobenzene-1-sulfonamide remains underexplored in several key areas. First, while its inhibition of E. coli CynT2 is established [2], comprehensive profiling across other bacterial or human CA isoforms is lacking. Such data are critical for evaluating selectivity—a major challenge in CA inhibitor development due to high active-site conservation across isoforms. Second, structural characterization of its binding mode is absent. Crystallographic studies of analogous N-substituted sulfonamides (e.g., N-nitro or N-hydroxy derivatives) reveal that substituents can reorient the sulfonamide ring within the CA active site, altering interactions with hydrophobic residues like Val121 or Phe131 [10]. Given the steric bulk of the 5-acetyl-2,4-dichloro motif, empirical determination of its binding geometry (e.g., via X-ray co-crystallography with CynT2 or hCA II) is essential to rationalize potency and guide optimization.
Third, the impact of N‑substitution (e.g., N‑alkyl, N‑acyl) on its pharmacodynamics is unknown. Recent work demonstrates that modifying the sulfonamide nitrogen can drastically alter CA isoform selectivity; for example, N-nitro derivatives exhibit micromolar affinity for tumor-associated hCA IX/XII but weak inhibition of off-target hCA I/II [10]. Whether analogous modifications to 5-acetyl-2,4-dichlorobenzene-1-sulfonamide could enhance its bacterial CA specificity warrants investigation. Finally, in vivo validation of its anti-infective efficacy is absent. Bridging these gaps could unlock its potential as a lead compound for novel antimicrobials targeting bacterial CAs—a strategy aimed at overcoming conventional antibiotic resistance mechanisms.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1